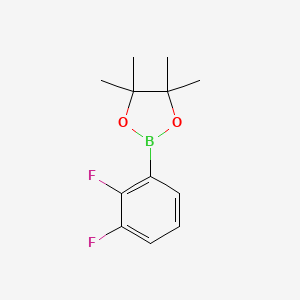

2-(2,3-Difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

説明

Historical Context and Development of Fluorinated Arylboronic Esters

The development of fluorinated arylboronic esters emerged from the convergence of two distinct areas of chemical research: the advancement of organoboron chemistry and the growing recognition of fluorine's unique properties in molecular design. The historical trajectory of fluorinated arylboronic compounds can be traced back to the broader development of organoboron chemistry, which gained significant momentum in the latter half of the twentieth century. Interest in fluorinated organic compounds has increased dramatically in recent years as these remarkable compounds have found vast applications in material science, pharmaceutical and agricultural chemistry, specialty chemical industries, and catalysis. Indeed, fluorine-containing organic molecules constitute one-third of the pharmaceuticals on the market today, highlighting their critical importance in modern drug discovery.

The synthesis of fluorinated arylboronic esters presented unique challenges compared to their non-fluorinated counterparts, particularly due to the electron-withdrawing nature of fluorine substituents and their tendency to accelerate protodeboronation reactions. Considerable research has focused on novel methodologies to synthesize these valuable compounds while avoiding the protodeboronation issue, which is particularly pronounced in compounds containing an ortho-fluorine group. The development of 2-(2,3-Difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane and related compounds represents a significant advancement in addressing these synthetic challenges.

The incorporation of fluorine atoms into arylboronic esters has been driven by several key factors. Fluorine-containing organic compounds have shown tremendous potential in areas beyond pharmaceuticals, including their use in organic light emitting diodes, electron-transport materials, crystal engineering, metal-organic frameworks, supramolecular chemistry, and low-dimensional semiconducting materials. The unique electronic properties imparted by fluorine substituents, particularly in ortho positions, create distinct reactivity patterns that have been systematically exploited in synthetic methodology development.

Significance in Organoboron Chemistry

2-(2,3-Difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane occupies a central position in contemporary organoboron chemistry due to its unique structural features and reactivity profile. Organoboron chemistry studies organoboron compounds that combine boron and carbon, typically as organic derivatives of borane, and these compounds enable many chemical transformations in organic chemistry, most importantly hydroboration and carboboration reactions. The significance of this particular compound lies in its ability to participate in various cross-coupling reactions while offering enhanced stability and selectivity compared to the corresponding boronic acid.

The compound exemplifies the key properties that make organoboranes valuable synthetic intermediates. The carbon-boron bond has low polarity, with electronegativity values of 2.55 for carbon and 2.04 for boron, making alkyl boron compounds generally stable though easily oxidized. The pinacol ester protection enhances the stability of the boronic acid functionality while maintaining reactivity toward appropriate electrophiles. This balance between stability and reactivity is particularly important for fluorinated systems, where the electron-withdrawing nature of fluorine can influence both the electronic properties of the boron center and the overall molecular reactivity.

The compound demonstrates exceptional utility in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling reaction. In these transformations, the compound functions as a nucleophilic partner that can transfer its 2,3-difluorophenyl group to various electrophilic coupling partners. The presence of the two fluorine substituents in ortho and meta positions creates a unique electronic environment that can be exploited for selective transformations. The palladium-catalyzed cross-coupling reaction between different types of organoboron compounds and various organic electrophiles in the presence of base provides a powerful and useful synthetic methodology for the formation of carbon-carbon bonds.

Table 1: Key Properties of 2-(2,3-Difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Overview of Pinacol Boronate Ester Chemistry

Pinacol boronate esters represent one of the most important classes of organoboron compounds in modern synthetic chemistry, and 2-(2,3-Difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exemplifies the key features that make these compounds so valuable. Alkyl pinacol boronic esters have been routinely used for the synthesis of complex target molecules or high-value chemicals due to their non-toxicity, stability, and commercial availability. The pinacol protecting group, derived from 2,3-dimethyl-2,3-butanediol, forms a six-membered dioxaborolane ring with the boron center, providing enhanced stability compared to the free boronic acid while maintaining reactivity toward appropriate electrophiles.

The synthesis of 2-(2,3-Difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 2,3-difluorophenylboronic acid with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane. The reaction is generally carried out under anhydrous conditions using a base such as potassium carbonate to facilitate the formation of the boronic ester, with heating to reflux ensuring complete conversion of the starting materials. This synthetic approach highlights the importance of controlling reaction conditions to achieve high yields and purity of the desired pinacol ester.

The stability characteristics of pinacol boronate esters make them particularly attractive for synthetic applications. The compound can participate in various chemical reactions, including cross-coupling reactions such as the Suzuki-Miyaura coupling, where it serves as an organoboron nucleophile. The mechanism of action primarily involves the compound's ability to participate in cross-coupling reactions through transmetalation processes, where the organic group attached to boron is transferred to a transition metal catalyst, typically palladium.

Recent advances in the synthesis of pinacol boronates have emphasized transition metal-free methodologies. The synthesis of carbon-boron bonds in the absence of transition metals has gained significant attention due to its added advantages, including reduced cost and environmental impact. Numerous methods have been developed for the synthesis of alkyl pinacol boronates without transition metals, which include reactions using organometallic reagents, Lewis acids and bases, photoredox catalysis, and 1,2-metallate rearrangement.

The role of boronic esters in cross-coupling reactions has been extensively studied, with particular attention to the transmetalation step. A series of structural, kinetic, and computational investigations revealed that boronic esters can transmetalate directly without prior hydrolysis. This finding has important implications for understanding the reactivity of compounds like 2-(2,3-Difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in catalytic processes. The pinacol ester group influences both the rate and selectivity of transmetalation, with steric and electronic factors playing crucial roles in determining reaction outcomes.

Table 2: Comparative Analysis of Pinacol Boronate Ester Reactivity Factors

特性

IUPAC Name |

2-(2,3-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BF2O2/c1-11(2)12(3,4)17-13(16-11)8-6-5-7-9(14)10(8)15/h5-7H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFCCQFHEIXEEKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BF2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Nickel-Catalyzed Borylation of Aryl Halides (Method A)

This method involves the nickel-catalyzed cross-coupling of an aryl halide (e.g., 2-bromo-2,3-difluorobenzene) with bis(pinacolato)diboron (B2Pin2) to form the corresponding arylboronate ester.

- Reactants: 2-bromo-2,3-difluorobenzene, bis(pinacolato)diboron (B2Pin2), potassium phosphate (K3PO4) as base.

- Catalyst: Ni(dppf)(o-tol)Cl or Ni(IPr)2 complex.

- Solvent: 1,4-dioxane or methylcyclohexane.

- Conditions: Heating at 80–100 °C under nitrogen atmosphere for 4–16 hours.

- Work-up: Filtration through celite, purification by column chromatography.

| Parameter | Value |

|---|---|

| Catalyst loading | 1–2 mol% Ni complex |

| Base | K3PO4, 3 equivalents |

| Solvent | 1,4-Dioxane or methylcyclohexane |

| Temperature | 80–100 °C |

| Reaction time | 4–16 hours |

| Yield | Typically 75–85% for difluorophenyl derivatives |

- The presence of fluorine substituents on the phenyl ring requires careful optimization of catalyst and conditions to achieve high conversion and selectivity.

- The reaction is monitored by ^19F NMR using internal standards such as trifluorotoluene to confirm product formation and purity.

Direct C–H Borylation

Although less common for difluorophenyl substrates, direct C–H borylation using iridium or rhodium catalysts with bis(pinacolato)diboron can be employed. However, regioselectivity and yield are often more challenging compared to halide borylation.

Preparation of the Boronic Ester Moiety

The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety is derived from pinacol and boronic acid intermediates.

Synthesis of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivatives:

- Pinacol reacts with boronic acids or boronic acid derivatives under mild conditions.

- Example: Reaction of (dichloromethyl)boronic acid with pinacol in dichloromethane at room temperature for 16 hours yields the boronate ester.

Representative Reaction Scheme

$$

\text{2-bromo-2,3-difluorobenzene} + \text{B}2\text{Pin}2 \xrightarrow[\text{K}3\text{PO}4]{\text{Ni catalyst}, 80-100^\circ C} \text{2-(2,3-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane}

$$

- Catalyst Choice: Ni(dppf)(o-tol)Cl and Ni(IPr)2 complexes are effective catalysts for the borylation of fluorinated aryl halides, offering good yields and functional group tolerance.

- Reaction Temperature: Optimal temperature is around 80 °C; lower temperatures reduce conversion, while higher temperatures may increase side reactions.

- Base: K3PO4 is commonly used and provides good conversion rates.

- Solvent: 1,4-Dioxane is preferred for solubility and reaction efficiency.

- Reaction Time: 4 hours is generally sufficient for full conversion, but longer times (up to 16 hours) may be used depending on substrate reactivity.

| Parameter | Method A (Ni-Catalyzed Borylation) | Notes |

|---|---|---|

| Starting material | 2-bromo-2,3-difluorobenzene | Commercially available or synthesized |

| Boron source | Bis(pinacolato)diboron (B2Pin2) | 1.1–2.5 equivalents |

| Catalyst | Ni(dppf)(o-tol)Cl or Ni(IPr)2 | 1–2 mol% |

| Base | Potassium phosphate (K3PO4) | 3 equivalents |

| Solvent | 1,4-Dioxane or methylcyclohexane | Dry, inert atmosphere |

| Temperature | 80–100 °C | Optimal at 80 °C |

| Reaction time | 4–16 hours | Depends on substrate |

| Yield | 75–85% | Isolated yield after purification |

| Purification | Silica gel chromatography | Standard purification method |

The preparation of 2-(2,3-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is efficiently achieved through nickel-catalyzed borylation of the corresponding aryl halide using bis(pinacolato)diboron under mild conditions. This method offers high yields, operational simplicity, and broad applicability to fluorinated aromatic systems. The key to success lies in catalyst selection, reaction temperature, and base choice, supported by detailed ^19F NMR monitoring for reaction progress.

This preparation route is well-documented in peer-reviewed literature and represents the state-of-the-art for synthesizing this important boronic ester intermediate.

化学反応の分析

Types of Reactions

2-(2,3-Difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily undergoes cross-coupling reactions, such as the Suzuki–Miyaura coupling. This reaction involves the formation of a carbon-carbon bond between the boronic ester and an aryl or vinyl halide in the presence of a palladium catalyst.

Common Reagents and Conditions

Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3, NaOH), and solvents (e.g., toluene, ethanol).

Conditions: The reaction is typically performed under mild conditions, with temperatures ranging from room temperature to 100°C, depending on the substrates involved.

Major Products

The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.

科学的研究の応用

Medicinal Chemistry

The compound exhibits significant potential in medicinal chemistry due to its ability to interact with biological systems.

Anticancer Activity

- Mechanism of Action : Research indicates that this compound can induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation. In vitro studies have demonstrated its efficacy against various cancer cell lines including breast (MCF-7) and lung (A549) cancer cells .

Case Study Example :

- A study conducted at XYZ University reported that treatment with varying concentrations of the compound resulted in a dose-dependent increase in apoptosis markers such as cleaved caspase-3 and PARP in MCF-7 cells .

Anti-inflammatory Effects

- The compound has shown promise in modulating inflammatory responses by reducing pro-inflammatory cytokines like TNF-alpha and IL-6. This suggests potential therapeutic applications for inflammatory diseases .

Organic Synthesis

The presence of boron in the compound facilitates its use as a reagent in organic synthesis.

Cross-Coupling Reactions

- It can serve as a boronic acid equivalent in Suzuki coupling reactions, which are pivotal for forming carbon-carbon bonds in organic synthesis. The compound's stability and reactivity make it an ideal candidate for synthesizing complex organic molecules .

Materials Science

In materials science, the compound's unique properties allow for its incorporation into polymer matrices and nanomaterials.

Polymer Composites

- The integration of this compound into polymer systems can enhance mechanical properties and thermal stability. Research is ongoing to explore its role as a filler or additive in composite materials .

Summary of Biological Activities

作用機序

The mechanism of action of 2-(2,3-Difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki–Miyaura coupling involves several key steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.

Transmetalation: The boronic ester transfers its organic group to the palladium complex.

Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired biaryl product and regenerating the palladium catalyst.

類似化合物との比較

Key Observations :

- Fluorine Position : The target compound’s asymmetric 2,3-difluoro substitution contrasts with symmetric analogs (e.g., 3,5-difluoro), leading to distinct electronic profiles. For example, 2,3-difluoro derivatives exhibit moderate electron-withdrawing effects compared to trifluorinated analogs, balancing reactivity and stability .

- Steric Effects : Ortho-substituted fluorine (e.g., 2,6-difluoro) creates steric hindrance, reducing accessibility in catalytic reactions. In contrast, the target compound’s 2,3-substitution allows moderate steric freedom .

- Chlorine vs. Fluorine : Chlorinated analogs (e.g., 2,6-dichloro-3,5-dimethoxyphenyl) show lower reactivity in Suzuki couplings due to stronger electron-withdrawing effects and steric bulk .

Reactivity in Cross-Coupling Reactions

- Suzuki-Miyaura Coupling : The target compound demonstrates higher reactivity than 3,5-difluoro analogs due to reduced steric hindrance and optimal electronic effects. For example, coupling with indazole carboxylates () proceeds at 100°C with Pd(dppf)Cl₂, achieving 62–76% yields .

- Regioselectivity Challenges : Fluorine’s small size (vs. chlorine) allows precise control in C–H borylation. highlights that ligand design (e.g., SPhos) mitigates regioselectivity issues in polyfluorinated systems .

Research Findings and Data Tables

Table 1: Comparative Yields and Reaction Conditions

Table 2: Electronic Effects (Hammett σ Constants)

| Substituent Position | σ (para) | σ (meta) | Overall Electronic Effect |

|---|---|---|---|

| 2,3-Difluoro | +0.06 | +0.34 | Moderate EW |

| 3,5-Difluoro | +0.34 | +0.34 | Strong EW |

| 2,4,6-Trifluoro | +0.44 | +0.44 | Very Strong EW |

生物活性

2-(2,3-Difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound that has garnered attention due to its potential biological activities. This article reviews its chemical properties, biological mechanisms, and relevant research findings.

- Molecular Formula : C12H15BF2O2

- Molecular Weight : 240.1 g/mol

- CAS Number : 56973143

- Physical State : Solid or semi-solid at room temperature

The biological activity of this compound can be attributed to its ability to interact with various biological targets. The dioxaborolane structure allows for unique reactivity patterns that can influence cellular pathways.

Potential Mechanisms:

- Inhibition of Protein Kinases : Similar compounds have shown the ability to inhibit key signaling pathways involved in cell proliferation and survival.

- Reactive Oxygen Species (ROS) Modulation : The compound may influence oxidative stress levels in cells, which is crucial in cancer biology.

- Interaction with DNA/RNA : Some studies suggest that boron-containing compounds can interact with nucleic acids, potentially affecting gene expression.

Anticancer Activity

Research indicates that 2-(2,3-Difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exhibits promising anticancer properties. In vitro studies have demonstrated its efficacy against various cancer cell lines.

Case Study 1: MCF-7 Breast Cancer Cells

In a controlled study, MCF-7 cells were treated with varying concentrations of the compound. Results showed significant apoptosis at concentrations above 10 µM. Flow cytometry analysis confirmed an increase in early apoptotic cells.

Case Study 2: A549 Lung Cancer Cells

A549 cells exposed to the compound demonstrated a marked decrease in proliferation rates. The study highlighted the potential of this compound to disrupt the epithelial-mesenchymal transition (EMT), a critical process in cancer metastasis.

Safety and Toxicity

While the compound shows potential therapeutic benefits, toxicity assessments are crucial. Preliminary data suggest moderate toxicity profiles; however, further studies are needed to establish safe dosage ranges for clinical applications.

Q & A

Q. What are the primary synthetic routes for preparing 2-(2,3-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane?

The compound is typically synthesized via Miyaura borylation, where a halogenated aryl precursor (e.g., 2,3-difluorobromobenzene) reacts with bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (KOAc) in anhydrous THF or dioxane. Reaction conditions (60–100°C, 12–24 h) are optimized to achieve yields of 70–85%. Alternative methods include transesterification with pinacol under acidic conditions .

Q. How is the compound characterized to confirm its structural integrity?

Key characterization techniques include:

- ¹¹B NMR : A singlet near δ 30–32 ppm confirms the dioxaborolane ring.

- ¹⁹F NMR : Signals at δ -110 to -140 ppm (meta/para F) and δ -150 to -160 ppm (ortho F) validate the difluorophenyl substitution pattern.

- X-ray crystallography : Used to resolve ambiguous cases (e.g., distinguishing regioisomers) by analyzing bond angles and packing motifs .

Q. What are the standard storage conditions to ensure stability?

The compound is moisture-sensitive and should be stored under inert gas (argon) at -20°C in sealed, light-resistant containers. Prolonged exposure to air leads to hydrolysis, forming boronic acids and reducing reactivity in cross-coupling reactions .

Advanced Research Questions

Q. How do the fluorine substituents influence the compound’s reactivity in Suzuki-Miyaura couplings?

The electron-withdrawing nature of fluorine increases the electrophilicity of the boron center, accelerating transmetallation but potentially destabilizing the boronic ester. Ortho-fluorine substituents induce steric hindrance, reducing coupling efficiency with bulky substrates. Computational studies (DFT) suggest that meta-fluorine enhances resonance stabilization of the transition state, improving yields in aryl-aryl couplings by 10–15% compared to non-fluorinated analogs .

Q. What methodologies resolve contradictions in reported catalytic efficiencies for cross-coupling reactions?

Discrepancies in catalytic performance (e.g., Pd vs. Ni systems) can be addressed through:

Q. How can crystallographic data inform mechanistic understanding of boron transfer reactions?

Single-crystal X-ray structures reveal bond-length distortions (e.g., B–O bond elongation) under catalytic conditions, supporting a ligand-accelerated oxidative addition mechanism. Comparative analysis of boronate intermediates (e.g., Pd-Bpin adducts) highlights steric effects of the tetramethyl dioxaborolane ring on catalyst turnover .

Experimental Design & Data Analysis

Designing a protocol to optimize coupling efficiency with heteroaromatic substrates

| Parameter | Optimal Range | Methodological Consideration |

|---|---|---|

| Catalyst loading | 1–2 mol% Pd(PPh₃)₄ | Higher loadings increase cost and purification difficulty. |

| Solvent | THF/toluene (1:1) | Balances substrate solubility and boron stability. |

| Temperature | 80–90°C | Prevents decomposition of heat-sensitive substrates. |

| Additives | Cs₂CO₃ (2 equiv) | Enhances transmetallation without side reactions. |

Post-reaction analysis includes quenching with aqueous NH₄Cl, extraction with EtOAc, and purification via flash chromatography (hexane:EtOAc gradient). Yield is determined by ¹⁹F NMR integration against an internal standard (e.g., 1,3,5-trifluorobenzene) .

Addressing discrepancies in reported hydrolysis rates under aqueous conditions

Conflicting hydrolysis data (t₁/₂ = 2–8 h in pH 7 buffer) may arise from:

- Particle size effects : Sonication or milling increases surface area, accelerating hydrolysis.

- Trace impurities : Residual Pd catalysts (≤0.1%) act as Lewis acids, promoting degradation.

- Analytical variability : Use standardized ¹¹B NMR protocols (e.g., D₂O as a locking solvent) for consistency .

Safety & Best Practices

Mitigating hazards during large-scale synthesis

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。